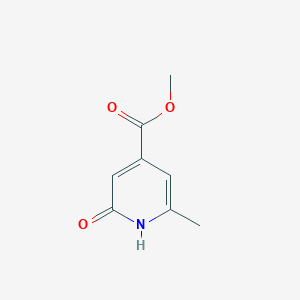

Methyl 2-hydroxy-6-methylisonicotinate

Übersicht

Beschreibung

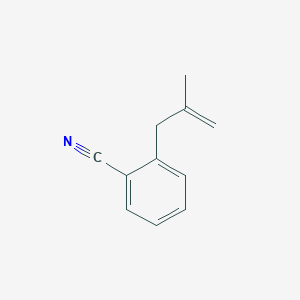

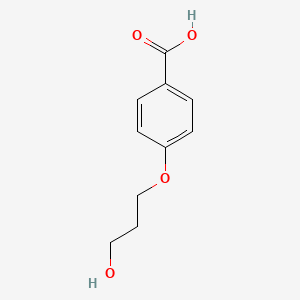

Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .

Physical And Chemical Properties Analysis

Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .Wissenschaftliche Forschungsanwendungen

Bacterial Oxidation Studies

- Bacterial Oxidation of N-Methylisonicotinate : Two bacteria strains capable of oxidizing N-methylisonicotinate, a photodegradation product of Paraquat, have been studied. The oxidation process involved 2-hydroxyisonicotinate conversion into 2,6-dihydroxyisonicotinate, with no requirement for molecular oxygen. This research highlights the potential role of bacteria in degrading environmental pollutants like Paraquat (Orpin et al., 1972).

Crystal and Molecular Structure Analysis

- Hydrogen Bonds and Conformational Analysis : Bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed for its crystal structure. The study provided insights into the hydrogen bond lengths and interactions within the crystal structure, enhancing our understanding of the molecular arrangement in such compounds (Szafran et al., 2006).

Microbial Metabolism Research

- Metabolism of Pyridinium Compounds : The microbial metabolism of 4-carboxy-1-methylpyridinium chloride, another derivative, was studied. The findings revealed the breakdown pathways of these compounds by bacteria, highlighting their potential role in bioremediation or biochemical processes (Wright & Cain, 1972).

Retinoprotective Effects

- Retinoprotective Effect of Derivatives : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its potential retinoprotective effects in a rat model of retinal ischemia. This research suggests possible therapeutic applications for certain eye conditions (Peresypkina et al., 2020).

Safety and Hazards

The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Wirkmechanismus

Mode of Action

The mode of action of Methyl 2-hydroxy-6-methylisonicotinate is currently unknown . It is used as a laboratory chemical, where it aids in the synthesis of other substances .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.86 (iLOGP), 1.08 (XLOGP3), 0.88 (WLOGP), 0.48 (MLOGP), and 1.17 (SILICOS-IT) with a consensus Log Po/w of 1.1 . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 2-hydroxy-6-methylisonicotinate’s action are currently unknown

Eigenschaften

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWGJLZPZYXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556149 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-6-methylisonicotinate | |

CAS RN |

98491-78-2 | |

| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)